molecular formula C20H18ClF3N2O3 B2993323 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034348-43-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2993323
CAS No.: 2034348-43-9
M. Wt: 426.82
InChI Key: OGTIBXJFKRZEBU-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound notable for its intricate structure and potential applications in various scientific fields. The compound's unique molecular architecture, featuring a chloro-substituted benzo oxazepin core and a trifluoromethyl phenyl acetamide moiety, sets it apart in terms of reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves several key steps:

  • Formation of the benzo oxazepin core: This can be achieved via cyclization reactions involving appropriate starting materials such as substituted benzene derivatives and amino alcohols under acidic conditions.

  • Attachment of the ethyl linkage: This step involves the nucleophilic substitution reaction where the benzo oxazepin intermediate reacts with ethyl halides under basic conditions.

  • Introduction of the trifluoromethyl phenyl acetamide group: This final step generally involves an amide coupling reaction, utilizing reagents like carbodiimides or amide coupling reagents under inert conditions.

Industrial Production Methods

Industrial-scale production typically employs robust synthetic routes with optimization for yield, purity, and cost-effectiveness. Catalysts and high-throughput reaction conditions are often utilized to streamline the process, ensuring scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically yielding more oxidized derivatives or breaking down into smaller fragments.

  • Reduction: Reduction processes can convert the keto group to secondary alcohols or fully reduce the aromatic ring systems under controlled conditions.

  • Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

  • Oxidation products include more polar oxidized forms and cleavage products.

  • Reduction products feature alcohols and reduced aromatic rings.

  • Substitution reactions yield a variety of functionalized derivatives.

Scientific Research Applications

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is explored in several research domains:

  • Chemistry: Studies on its unique reactivity and potential as a synthetic intermediate for more complex molecules.

  • Biology: Examination of its bioactivity and interactions with biological macromolecules.

  • Medicine: Investigation into its potential therapeutic properties, particularly in the realm of anti-inflammatory and anticancer research.

  • Industry: Utilized in materials science for the development of novel polymers and specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level with specific biological targets. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects. The chloro-substituted benzo oxazepin core often engages in π-π interactions and hydrogen bonding, facilitating its binding to target proteins and enzymes. The trifluoromethyl phenyl acetamide group further enhances its lipophilicity and membrane permeability, optimizing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxepin-4-yl)ethyl)-2-phenylacetamide: Shares a similar core structure but lacks the trifluoromethyl group, influencing its reactivity and bioactivity.

  • N-(2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: Similar amide linkage but with different core and substitution pattern, affecting its overall chemical behavior.

Uniqueness

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide stands out due to its trifluoromethyl phenyl acetamide moiety, which imparts distinctive electronic properties and enhances its interactions in chemical and biological systems. This feature significantly differentiates it from other similar compounds and underpins its potential in various applications.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O3/c21-16-4-5-17-14(10-16)11-26(19(28)12-29-17)7-6-25-18(27)9-13-2-1-3-15(8-13)20(22,23)24/h1-5,8,10H,6-7,9,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTIBXJFKRZEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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